Dihydrojasmone (DHJ) is a naturally occurring volatile compound found in various fruits and flowers, including jasmine, rice, and peaches []. It possesses a pleasant jasmine-like aroma and has attracted scientific interest for its potential applications in several research areas. Here's a breakdown of its current scientific research applications:
Dihydrojasmone is an organic compound classified as a ketone, with the chemical formula and a molecular weight of approximately 170.26 g/mol. It is recognized for its distinct fruity jasmine odor, enriched with woody and herbal undertones, making it a valuable component in perfumery. Dihydrojasmone is typically encountered in various essential oils, including those from citrus fruits and bergamot orange oil . This compound is a colorless liquid at room temperature, boiling at around 102.5 °C under reduced pressure (5-6 mmHg), and exhibits low solubility in water, but is soluble in common organic solvents like ethanol and hydrocarbons .
The specific mechanism by which dihydrojasmone interacts with olfactory receptors to produce its characteristic fragrance remains under investigation. However, research suggests that the shape and functional groups of the molecule play a role in its binding to these receptors in the nasal cavity, triggering the perception of smell [].
Dihydrojasmone exhibits several biological activities, primarily attributed to its aromatic properties. It has been studied for its potential antimicrobial effects and as an insect repellent. Additionally, its pleasant scent makes it a candidate for applications in aromatherapy and fragrance formulations, contributing to mood enhancement and relaxation .
Several methods have been developed for synthesizing dihydrojasmone:
Dihydrojasmone finds diverse applications across various industries:
Dihydrojasmone shares structural similarities with several other aromatic compounds. Here are some notable comparisons:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Jasmone | Characterized by a jasmine-like scent; less stable than dihydrojasmone. | |
Cis-Jasmone | A stereoisomer of jasmone; used similarly in fragrances but with different olfactory notes. | |
Geraniol | A monoterpenoid alcohol known for its rose-like scent; often used in perfumes and cosmetics. | |
Linalool | A naturally occurring terpene alcohol with floral notes; commonly found in lavender oil. |
Dihydrojasmone stands out due to its unique combination of fruity and floral aromas along with its stability compared to other similar compounds. Its specific structural features allow it to maintain a pleasant scent even at lower concentrations, making it particularly valuable in perfumery applications .
Dihydrojasmone exhibits a well-defined molecular composition with the chemical formula C₁₁H₁₈O [1] [2]. The compound possesses a molecular weight of 166.26 g/mol [1] [3], representing a medium-sized organic molecule within the ketone family. The Chemical Abstracts Service registry number 1128-08-1 provides definitive identification for this compound [1].
The molecular structure is characterized by the International Union of Pure and Applied Chemistry name: 3-methyl-2-pentylcyclopent-2-en-1-one [1]. The International Chemical Identifier representation is InChI=1S/C11H18O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h3-8H2,1-2H3 [2], with the corresponding InChIKey of YCIXWYOBMVNGTB-UHFFFAOYSA-N [2].
The structural framework consists of a five-membered cyclopentenone ring system featuring a conjugated alpha-beta unsaturated ketone moiety. The ring structure incorporates a methyl substituent at the 3-position and a pentyl chain attached at the 2-position. This specific substitution pattern creates a characteristic molecular geometry that influences the compound's chemical and physical properties.
The bonding configuration reveals several critical structural elements. The carbonyl carbon forms a double bond with oxygen, exhibiting typical ketone characteristics. The cyclopentene ring contains one carbon-carbon double bond between positions 2 and 3, creating conjugation with the adjacent carbonyl group. This conjugated system significantly affects the electronic distribution throughout the molecule.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₁H₁₈O | [1] |
Molecular Weight | 166.26 g/mol | [1] [3] |
CAS Registry Number | 1128-08-1 | [1] |
InChI | InChI=1S/C11H18O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h3-8H2,1-2H3 | [2] |
InChIKey | YCIXWYOBMVNGTB-UHFFFAOYSA-N | [2] |
The stereochemical characteristics of dihydrojasmone reflect its specific molecular architecture and substitution pattern. The compound lacks asymmetric carbon centers, rendering it optically inactive and eliminating the possibility of enantiomeric forms [4]. This absence of chirality simplifies the conformational analysis and reduces the complexity of stereochemical considerations.
The conformational behavior is primarily governed by the flexibility of the pentyl side chain and the relatively rigid cyclopentenone core structure. Molecular mechanics calculations suggest that the cyclopentenone ring adopts a predominantly planar configuration, with the conjugated system maintaining coplanarity to maximize orbital overlap [5].
The pentyl substituent exhibits considerable conformational freedom, with multiple rotational isomers possible around the carbon-carbon bonds within the alkyl chain. Gas-phase studies indicate that the most stable conformations involve extended chain configurations that minimize steric interactions with the ring system.
Nuclear magnetic resonance spectroscopy provides valuable insights into the conformational dynamics. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shifts for the various structural components: the olefinic protons appear in the expected downfield region, while the aliphatic protons of the pentyl chain exhibit typical alkyl patterns [6] [7].
The thermodynamic properties of dihydrojasmone have been extensively characterized through both experimental measurements and computational predictions. The Gibbs free energy of formation in the gas phase is calculated as -25.89 kJ/mol [8], indicating moderate thermodynamic stability under standard conditions.
The enthalpy of formation for the gaseous state is -292.41 kJ/mol [8], reflecting the overall energy content of the molecule. The enthalpy of fusion is reported as 17.06 kJ/mol [8], while the enthalpy of vaporization reaches 46.51 kJ/mol [8]. These values indicate relatively weak intermolecular forces in the condensed phases.
Critical temperature and pressure values have been estimated as 755.00 K and 2450.74 kPa, respectively [8]. The critical volume is calculated as 0.587 m³/kmol [8], providing important parameters for vapor-liquid equilibrium calculations.
Heat capacity data reveals temperature-dependent behavior characteristic of organic molecules. The gas-phase heat capacity ranges from 367.24 J/mol·K at 547.97 K to 454.82 J/mol·K at 755.00 K [8]. This increase with temperature reflects the activation of additional vibrational modes at higher thermal energies.
Boiling point measurements under reduced pressure conditions show values of 120-121°C at 12 mmHg [9] [3], corresponding to approximately 547.97 K under standard atmospheric pressure [8]. The fusion temperature is estimated at 322.89 K [8], though experimental melting point data remains limited.
Thermodynamic Property | Value | Unit | Reference |
---|---|---|---|
Gibbs Free Energy of Formation | -25.89 | kJ/mol | [8] |
Enthalpy of Formation (gas) | -292.41 | kJ/mol | [8] |
Enthalpy of Fusion | 17.06 | kJ/mol | [8] |
Enthalpy of Vaporization | 46.51 | kJ/mol | [8] |
Critical Temperature | 755.00 | K | [8] |
Critical Pressure | 2450.74 | kPa | [8] |
Critical Volume | 0.587 | m³/kmol | [8] |
Boiling Point (12 mmHg) | 120-121 | °C | [9] [3] |
The solubility characteristics of dihydrojasmone reflect its predominantly hydrophobic nature due to the extensive alkyl substitution and aromatic ketone structure. The compound exhibits limited water solubility, with experimental measurements indicating very slight solubility in aqueous media . This hydrophobic character makes the compound highly soluble in organic solvents including alcohols and oils [11] .
The octanol-water partition coefficient represents a critical parameter for understanding the compound's distribution behavior. Experimental determinations and computational predictions yield logarithmic partition coefficient values ranging from 3.246 [8] to 3.25 [11]. These values indicate strong preference for the organic phase, confirming the lipophilic character of the molecule.
Specific gravity measurements at 25°C range from 0.911 to 0.917 g/mL [11] [3], indicating that the compound is less dense than water. The refractive index at 20°C falls within the range of 1.479 to 1.682 [3] [11], values typical for organic compounds with conjugated systems.
Vapor pressure data shows relatively low volatility under ambient conditions. At 20°C, the vapor pressure is reported as 0.010 mmHg [11], while at 25°C it reaches 0.0575 mmHg [12]. These values indicate moderate volatility, consistent with the molecular size and intermolecular forces.
The flash point is determined as 96°C [3] [13], indicating relatively safe handling characteristics from a flammability perspective. This temperature represents the minimum temperature at which vapors can ignite in the presence of an ignition source.
Solubility Property | Value | Unit | Reference |
---|---|---|---|
Water Solubility | Very slight | - | |
Octanol-Water Partition Coefficient (log P) | 3.246-3.25 | - | [11] [8] |
Specific Gravity (25°C) | 0.911-0.917 | g/mL | [3] [11] |
Refractive Index (20°C) | 1.479-1.682 | - | [3] [11] |
Vapor Pressure (20°C) | 0.010 | mmHg | [11] |
Vapor Pressure (25°C) | 0.0575 | mmHg | [12] |
Flash Point | 96 | °C | [3] [13] |
The cyclization of 2,5-undecanedione represents one of the most established and reliable routes to dihydrojasmone, initially developed by Hunsdiecker and subsequently refined through the Stetter reaction [1] [2]. This methodology involves the thiazolium-catalyzed conjugate addition of heptanal to 3-buten-2-one, followed by base-catalyzed intramolecular cyclization.
The Stetter reaction proceeds through a well-defined mechanism involving thiazolium ylide formation (Breslow intermediate) [3] [1]. The process begins with deprotonation of 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride by triethylamine, generating the active nucleophilic catalyst. This thiazolium ylide undergoes umpolung chemistry, reversing the inherent electrophilic nature of the aldehyde to create a nucleophilic acyl anion equivalent [3]. The subsequent Michael addition to 3-buten-2-one occurs with high regioselectivity, forming the crucial carbon-carbon bond that establishes the 1,4-diketone framework.
Mechanistic investigations have revealed that proton transfer from the tetrahedral intermediate formed upon nucleophilic attack represents the first irreversible step and is rate-determining [4]. This understanding has enabled optimization of reaction conditions to maximize both yield and selectivity. The optimal conditions involve heating the reaction mixture to 80°C in absolute ethanol for 16 hours under nitrogen atmosphere, achieving 71-75% yield of 2,5-undecanedione based on heptanal [1].
The scope of this methodology extends beyond simple aliphatic aldehydes, demonstrating remarkable versatility with various aldehyde substrates including straight-chain aliphatic aldehydes (C2 to C12), mono α-branched aldehydes, conjugated unsaturated aldehydes, and aldehydes containing isolated double bonds or diverse functional groups [1]. This broad substrate tolerance underscores the robustness of the Stetter reaction as a synthetic platform.
The transformation of 2,5-undecanedione to dihydrojasmone through base-catalyzed intramolecular condensation represents a critical cyclization step that determines the overall efficiency of the synthetic sequence [1] [5]. This reaction proceeds through an intramolecular aldol mechanism, where selective enolate formation at the appropriate methyl ketone position enables nucleophilic attack on the distant carbonyl group.
The mechanism involves initial deprotonation of the more acidic methyl ketone to form an enolate anion, which subsequently attacks the carbonyl carbon of the distant ketone group [6] [7]. The reaction demonstrates high regioselectivity for five-membered ring formation over alternative cyclization modes, as five-membered rings are thermodynamically favored over strained three- or four-membered alternatives [7].
Optimization studies have established that sodium hydroxide in aqueous ethanol provides superior results compared to other base systems [1]. The optimal conditions involve refluxing 2,5-undecanedione with sodium hydroxide (0.4 mol equivalents) in a mixture of water (800 mL) and ethanol (200 mL) for 6 hours, followed by ether extraction and distillation. This protocol consistently delivers 84-88% yield of dihydrojasmone with high purity [1] [5].
The reaction conditions require careful control of temperature and base strength to avoid competing side reactions such as elimination or over-condensation. Extended heating beyond the optimal timeframe may lead to decomposition products, while insufficient heating results in incomplete conversion [8]. The use of aqueous ethanol as solvent facilitates both the deprotonation step and subsequent workup procedures.
The development of nitroalkane-based synthetic routes represents a significant advancement in dihydrojasmone synthesis, offering complementary reactivity patterns and improved atom economy [9] [10]. This methodology leverages the unique reactivity of nitroalkanes as both nucleophiles and carbonyl precursors through the Nef reaction.
The synthetic strategy commences with the Michael addition of 1-nitroheptane to methyl vinyl ketone [9] [10]. This conjugate addition reaction employs diisopropylamine as catalyst in ethanol, providing excellent regioselectivity for the desired 1,4-addition product. The nitroalkane functions as a stabilized carbanion equivalent, with the nitro group providing both activation for nucleophilic attack and serving as a masked carbonyl functionality [11].
The critical Nef reaction step converts the nitro group to the corresponding ketone through a well-established mechanism [11] [12]. The transformation involves initial formation of a nitronate anion through deprotonation with sodium methoxide, followed by controlled addition to concentrated sulfuric acid at -50°C. This temperature control is essential to prevent decomposition and ensure high yield of the desired 1,4-diketone product [10].
The mechanism of the Nef reaction proceeds through protonation of the nitronate to form a nitronic acid, followed by further protonation to generate an N,N-bis(hydroxy)iminium cation intermediate [11] [13]. Nucleophilic attack by water, followed by elimination of nitrous oxide and dehydration, yields the target ketone. This sequence demonstrates excellent yields when properly controlled, with the overall process from 1-nitroheptane to dihydrojasmone achieving 68% yield [10].
Recent developments in catalytic asymmetric synthesis have opened new avenues for accessing enantiomerically enriched dihydrojasmone derivatives [14] [15]. These methodologies employ chiral catalysts to control stereochemistry during key bond-forming steps, enabling access to optically active products for specialized applications.
Asymmetric conjugate addition reactions using extended enolates of homochiral phospholidinone templates have demonstrated exceptional promise [15]. These templates, derived from homochiral ephedrine, provide effective chiral induction through coordination and steric control mechanisms. The methodology enables preparation of methyl dihydrojasmonates with high enantioselectivity, expanding the synthetic toolkit for accessing stereochemically defined products.
N-heterocyclic carbene catalysis has emerged as another powerful platform for asymmetric dihydrojasmone synthesis [14] [16]. Chiral triazolium and imidazolium precatalysts enable enantioselective transformations through well-defined stereochemical pathways. The broad scope and modularity of NHC catalysts provide opportunities for fine-tuning selectivity and reactivity profiles.
Organocatalytic approaches utilizing chiral Brønsted acids and bases have also shown significant potential [14]. These systems operate through hydrogen bonding networks and ion-pairing mechanisms to achieve high levels of stereocontrol. The mild reaction conditions and operational simplicity make these methods particularly attractive for industrial applications.
Understanding the detailed mechanisms underlying dihydrojasmone synthesis is crucial for optimizing reaction conditions and developing improved methodologies. Each synthetic approach involves distinct mechanistic pathways with characteristic intermediates and transition states.
The Stetter reaction mechanism has been extensively studied through kinetic investigations, isotope effects, and computational analysis [3] [4]. The reaction follows first-order kinetics in both aldehyde and azolium catalyst, with a primary kinetic isotope effect observed for the aldehyde proton. These observations support a mechanism where proton transfer from the tetrahedral intermediate represents the rate-determining step [4].
Detailed mechanistic studies have revealed that the thiazolium ylide formation is rapid and reversible, followed by nucleophilic attack on the aldehyde to form the Breslow intermediate [3]. The subsequent proton transfer generates the acyl anion equivalent, which undergoes Michael addition to the activated alkene. The stereochemistry of this step is controlled by electronic and steric factors, with no inherent preference for facial selectivity in simple substrates.
Intramolecular cyclization mechanisms have been elucidated through careful analysis of competing pathways and product distributions [6] [7]. The preference for five-membered ring formation over alternative modes results from both kinetic and thermodynamic factors. Molecular modeling studies have identified the optimal conformations for cyclization and the role of solvent coordination in stabilizing transition states.
The Nef reaction mechanism involves multiple protonation and hydrolysis steps, with the N,N-bis(hydroxy)iminium cation serving as the key intermediate [11] [13]. Recent computational studies have provided detailed insights into the energetics of these transformations and the factors controlling selectivity. Understanding these mechanistic details enables rational optimization of reaction conditions and prediction of substrate scope limitations.
Achieving high yields and purity in dihydrojasmone synthesis requires systematic optimization of multiple reaction parameters. The synthetic methodologies demonstrate varying sensitivities to reaction conditions, necessitating careful control of temperature, base strength, solvent composition, and reaction time.
Temperature optimization studies have established that the Stetter reaction benefits from heating to 80°C to achieve reasonable reaction rates while maintaining selectivity [1]. Higher temperatures may accelerate side reactions, while lower temperatures result in incomplete conversion. For the cyclization step, reflux conditions in aqueous ethanol provide the optimal balance between reaction rate and product stability.
Base selection critically influences both yield and selectivity in the cyclization step [1] [5]. Sodium hydroxide consistently outperforms other bases such as potassium carbonate or triethylamine, likely due to its optimal basicity and coordination properties. The base concentration must be carefully controlled to avoid elimination side reactions that can occur with excess base.
Solvent system optimization has revealed that protic solvents facilitate the required proton transfer steps while enabling efficient workup procedures [1]. The ethanol-water mixture used in the cyclization provides both solubility for the substrate and effective heat transfer for the reflux conditions. Alternative solvent systems generally provide inferior results.
Purification methodology represents a critical factor in achieving the high purity standards required for fragrance applications [1] [17]. Distillation under reduced pressure prevents thermal decomposition while enabling separation of the desired product from higher and lower boiling impurities. Chromatographic purity greater than 99% can be achieved through careful distillation using specialized equipment such as Fisher slit-tube systems [1].
The implementation of oxidative treatment using silica gel-supported chromium(VI) oxide provides an additional purification strategy that removes malodorous byproducts [1]. This treatment, applied to the 2,5-undecanedione intermediate, significantly improves the final product quality without compromising yield. The oxidizing reagent is prepared by treating chromium(VI) oxide with silica gel, creating a convenient solid-supported reagent that facilitates handling and workup.
Irritant